N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine
Description
Properties
Molecular Formula |
C9H8BrNS2 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]thiophen-3-amine |
InChI |
InChI=1S/C9H8BrNS2/c10-9-6-13-4-7(9)3-11-8-1-2-12-5-8/h1-2,4-6,11H,3H2 |
InChI Key |
XMFGRCAVQNSXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1NCC2=CSC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of a boronic acid or boronate ester with an organohalide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, solvent choice, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes without the bromine atom.
Substitution: Thiophenes with various functional groups replacing the bromine atom.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, data tables, or case studies focusing on the compound "N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine." However, the search results do provide information on thiophene derivatives and their applications.
Thiophene Derivatives and their Uses
Thiophene derivatives have shown promise in pharmaceutical applications, particularly as anti-inflammatory and anticancer agents . Research indicates their potential in treating conditions like rheumatoid arthritis, Crohn's disease, ulcerative colitis, and various hematologic cancers .
Key points regarding thiophene derivatives:
- TNF-α Production Suppression: Thiophene derivatives can suppress the production of tumor necrosis factor-α (TNF-α), an inflammatory cytokine associated with autoimmune diseases .
- Hematologic Cancer Cell Growth Inhibition: These derivatives may also inhibit the growth of hematologic cancer cells .
- Anti-inflammatory Properties: Thiophene derivatives can reduce pain and swelling associated with inflammation, with some classified as non-steroidal anti-inflammatory agents (NSAIDs) . Examples of NSAIDs include celecoxib, loxoprofen, and indomethacin .
- ** anticancer agents:** Substituted thiophene derivatives can reduce or prevent tumor growth . They can be administered orally, intravenously, parenterally, transdermally, topically, rectally, or intranasally .
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
(a) N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride
- Structure : Methyl group replaces the thiophen-3-amine moiety.
- Properties : Increased hydrophobicity due to the methyl group; the hydrochloride salt improves water solubility. Used in synthetic intermediates but lacks the π-conjugation of the parent compound .
- Applications : Primarily in organic synthesis as a building block.
(b) (4-Bromothiophen-3-yl)methylamine
Aromatic Ring Modifications
(a) N-(3-Methoxyphenyl)thiophen-3-amine
- Structure : Methoxyphenyl group attached to thiophen-3-amine.
- Properties : Methoxy group donates electrons, increasing aromatic ring reactivity. Higher solubility in polar solvents compared to brominated analogs .
- Applications : Investigated in medicinal chemistry for antimalarial and anticancer activities.
(b) N-[2-(4-Methoxyphenyl)ethyl]thiophen-3-amine
- Structure : Methoxyphenethyl chain instead of bromothiophenylmethyl.
- Properties : Flexible ethylene linker improves conformational adaptability; methoxy group enhances bioavailability. Synthesized via Cu-catalyzed coupling .
- Applications: Potential CNS-targeting drug candidate due to improved blood-brain barrier penetration.
Heterocyclic System Variations
(a) N-Butyl-2-(quinoxalin-2-yl)thiophen-3-amine
- Structure: Quinoxaline ring fused to thiophen-3-amine.
- Properties: Extended π-system enhances fluorescence properties. Exhibits antitubercular activity (MIC: 1.56 µg/mL) due to quinoxaline’s DNA intercalation ability .
- Applications : Antitubercular drug development.
(b) Benzo[b]thiophen-3-amine Derivatives
- Structure : Benzothiophene replaces thiophene.
- Properties : Increased aromaticity and planarity improve charge transport in OLEDs. Nitro-substituted variants (e.g., 2-nitrobenzo[b]thiophen-3-amine) show redox-active behavior .
- Applications : OLED intermediates (e.g., N-([1,1′-biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine) .
Comparative Data Table
| Compound | Key Substituent(s) | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine | 4-Bromothiophenylmethyl | ~297.1 (est.) | Electrophilic reactivity, π-conjugation | Pharmaceuticals, Materials |
| N-Methyl-[(4-bromothien-3-yl)methyl]amine | Methyl | 242.57 | Hydrophobic, salt forms soluble | Synthetic intermediates |
| N-(3-Methoxyphenyl)thiophen-3-amine | 3-Methoxyphenyl | ~219.3 (est.) | Enhanced solubility, electron-rich | Antimalarial research |
| N-Butyl-2-(quinoxalin-2-yl)thiophen-3-amine | Quinoxaline, butyl | ~313.4 (est.) | Fluorescence, antitubercular activity | TB therapeutics |
| N-([1,1′-biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine | Biphenyl, dibenzothiophene | ~383.5 (est.) | High charge mobility | OLED manufacturing |
Research Findings and Implications
- Reactivity : Bromine in the target compound facilitates Suzuki-Miyaura cross-coupling, unlike methoxy or tert-butyl analogs .
- Biological Activity: Quinoxaline-containing derivatives (e.g., N-Butyl-2-(quinoxalin-2-yl)thiophen-3-amine) outperform non-fused thiophenes in antitubercular assays, suggesting fused heterocycles enhance bioactivity .
- Materials Science : Benzo[b]thiophen-3-amine derivatives exhibit superior electroluminescence efficiency compared to simple thiophenes, highlighting the impact of aromatic extension .
Biological Activity
N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications supported by empirical data.
Chemical Structure and Properties
The compound features a thiophene ring structure with a bromine substituent at the 4-position and an amine group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 239.15 g/mol. The presence of both bromine and amine functional groups is significant as they can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN |
| Molecular Weight | 239.15 g/mol |
| Chemical Structure | Thiophene derivative |
| Physical Appearance | White to off-white powder |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Mannich Reaction : Involves the reaction of formaldehyde with thiophenes in the presence of amines.
- Bromination : Bromination of thiophene derivatives to introduce bromine at specific positions.
- Reduction Reactions : Transforming nitro or other functional groups into amines.
These synthetic pathways allow for modifications that can enhance biological activity or selectivity.
Biological Activities
The biological activities of this compound are diverse, encompassing antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The minimum inhibitory concentrations (MICs) for these compounds typically range from 10 to 50 µg/mL against various bacterial strains, indicating moderate to strong antibacterial activity.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
The IC50 values observed in these studies ranged from 5 to 20 µM, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
The mechanisms underlying the biological activities of this compound are attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activities, which can contribute to their protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of thiophene-based compounds:
- Study on Anticancer Activity : A recent study assessed the effects of various thiophene derivatives on human cancer cell lines using MTT assays. This compound showed a significant reduction in cell viability compared to control groups .
- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties against clinical isolates of Escherichia coli. The results indicated that compounds with similar structures had notable antibacterial effects, supporting further investigation into their use as potential antibiotics .
Q & A
Basic: How can the purity and structural integrity of N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine be confirmed after synthesis?
Methodological Answer:
To validate purity and structure:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments. Compare chemical shifts with predicted values for bromothiophene and amine moieties. For example, the methylene bridge (CH) between the thiophene rings should appear as a singlet at ~4.5 ppm in -NMR .
- Infrared Spectroscopy (IR): Identify characteristic peaks, such as N-H stretching (~3300 cm) and C-Br vibrations (~650 cm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (theoretical: 283.19 g/mol) and isotopic pattern for bromine .
- Single-Crystal X-ray Diffraction (SC-XRD): If crystals are obtainable, refine the structure using SHELXL to resolve bond lengths and angles, particularly the Br-C bond (expected ~1.89 Å) .
Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities. To resolve them:
- Variable-Temperature NMR: Probe conformational changes (e.g., hindered rotation in the methylene bridge) by acquiring spectra at 298 K and 223 K .
- 2D NMR Techniques (COSY, HSQC, HMBC): Map connectivity between protons and carbons, especially to distinguish overlapping signals in aromatic regions .
- Computational Chemistry: Optimize the geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for direct comparison with experimental data .
- Parallel Synthesis Validation: Synthesize derivatives (e.g., replacing Br with Cl) to isolate conflicting signals .
Basic: What synthetic routes are suitable for introducing the bromothiophene moiety?
Methodological Answer:
Key approaches include:
- Bromination of Thiophene Precursors: Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 4-position of thiophene .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with Pd(PPh) to link bromothiophene to other aromatic systems. Optimize solvent (THF/toluene) and base (NaCO) .
- Reductive Amination: React 4-bromothiophene-3-carbaldehyde with thiophen-3-amine in the presence of NaBH to form the methylene bridge .
Advanced: How does bromine substitution influence the compound’s electronic properties and reactivity?
Methodological Answer:
Bromine’s electron-withdrawing effect:
- Electrochemical Analysis: Use cyclic voltammetry (CV) to measure redox potentials. Bromine lowers the HOMO energy, increasing oxidative stability .
- X-ray Photoelectron Spectroscopy (XPS): Quantify the Br 3d binding energy (~70 eV) to assess electronic perturbation .
- Computational Studies: Calculate Mulliken charges to show increased positive charge on adjacent carbons, enhancing electrophilic substitution reactivity .
- Reactivity Tests: Compare brominated vs. non-brominated analogs in nucleophilic aromatic substitution (e.g., with piperidine) .
Basic: What are effective methods for characterizing the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under N. Decomposition onset >200°C indicates stability suitable for high-temperature applications .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting point) and exothermic decomposition events .
- Hot-Stage Microscopy: Visually monitor crystal changes (e.g., sublimation or degradation) at elevated temperatures .
Advanced: How can researchers design experiments to study the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., replacing Br with CF) and test against target enzymes .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on bromine’s role in hydrophobic pocket binding .
- In Vitro Assays: Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cell lines relevant to therapeutic hypotheses .
- Metabolic Stability Studies: Use liver microsomes to assess susceptibility to oxidative metabolism, leveraging bromine’s electronegativity to predict stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
